
6,6-ジブロモペニシラン酸スルホン
概要
説明
6,6-Dibromopenicillanic acid sulfone is a chemical compound with the molecular formula C8H9Br2NO5S and a molecular weight of 391.03 g/mol . It is a derivative of penicillanic acid and is characterized by the presence of two bromine atoms and a sulfone group. This compound is primarily used as an impurity reference material in pharmaceutical testing and is related to the antibiotic sulbactam .
科学的研究の応用
6,6-Dibromopenicillanic acid sulfone has several scientific research applications:
Chemistry: Used as a reference material for the analysis of impurities in pharmaceutical compounds.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Related to the development of β-lactamase inhibitors, which are used to combat antibiotic resistance.
Industry: Employed in the quality control and validation of pharmaceutical products.
作用機序
Target of Action
The primary target of 6,6-Dibromopenicillanic acid sulfone is the β-lactamase enzyme RTEM . This enzyme is of plasmid origin and is said to be the most widely distributed β-lactamase among the enteric gram-negative bacteria .
Mode of Action
6,6-Dibromopenicillanic acid sulfone inhibits the action of the β-lactamase enzyme RTEM .
Biochemical Pathways
It is known that the compound inhibits the β-lactamase enzyme rtem, which plays a crucial role in bacterial resistance to β-lactam antibiotics .
Result of Action
By inhibiting the β-lactamase enzyme RTEM, 6,6-Dibromopenicillanic acid sulfone prevents the hydrolysis of the lactam ring of β-lactam antibiotics, thereby preserving their antibacterial activity . This can help overcome bacterial resistance to these drugs .
生化学分析
Biochemical Properties
6,6-Dibromopenicillanic Acid Sulfone is known to interact with β-lactamase enzymes . It inhibits the action of these enzymes, thereby protecting β-lactam antibiotics from hydrolytic destruction . This interaction is crucial in the biochemical reactions involving this compound.
Cellular Effects
The compound exerts its effects on various types of cells by inhibiting the action of β-lactamase enzymes . This inhibition can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 6,6-Dibromopenicillanic Acid Sulfone involves its binding interactions with β-lactamase enzymes . It inhibits these enzymes, leading to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,6-Dibromopenicillanic Acid Sulfone change over time. The compound shows a 3-fold acceleration of both the hydrolysis reaction and the enzyme inactivation . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
It is known to interact with β-lactamase enzymes , but further information on other enzymes or cofactors it interacts with, or its effects on metabolic flux or metabolite levels, is currently limited.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dibromopenicillanic acid sulfone typically involves the bromination of penicillanic acid derivatives. One common method includes the use of bromine and sodium nitrite in an aqueous solution, followed by the addition of ethyl acetate as a solvent . The reaction conditions must be carefully controlled to ensure the selective bromination at the 6,6-positions of the penicillanic acid molecule.
Industrial Production Methods
Industrial production of 6,6-dibromopenicillanic acid sulfone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of automated systems for the addition of reagents and monitoring of reaction conditions is common in industrial settings.
化学反応の分析
Types of Reactions
6,6-Dibromopenicillanic acid sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Catalytic reduction can convert the sulfone group to other functional groups.
Substitution: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Conversion to penicillanic acid derivatives with reduced functional groups.
Substitution: Formation of substituted penicillanic acid derivatives.
類似化合物との比較
Similar Compounds
6-Bromopenicillanic acid: A related compound with a single bromine atom.
Sulbactam: A β-lactamase inhibitor with a similar structure but different functional groups.
Clavulanic acid: Another β-lactamase inhibitor with a different core structure.
Uniqueness
6,6-Dibromopenicillanic acid sulfone is unique due to the presence of two bromine atoms and a sulfone group, which confer distinct chemical properties and reactivity. Its ability to inhibit β-lactamase enzymes makes it valuable in the study of antibiotic resistance and the development of new pharmaceutical agents .
特性
IUPAC Name |
(2S,5R)-6,6-dibromo-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br2NO5S/c1-7(2)3(4(12)13)11-5(14)8(9,10)6(11)17(7,15)16/h3,6H,1-2H3,(H,12,13)/t3-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYBRGUNKNPEKM-BBIVZNJYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1(=O)=O)C(C2=O)(Br)Br)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1(=O)=O)C(C2=O)(Br)Br)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90227466 | |
| Record name | 6,6-Dibromopenicillanic acid sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90227466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76646-91-8 | |
| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6,6-dibromo-3,3-dimethyl-7-oxo-, 4,4-dioxide, (2S,5R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76646-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,6-Dibromopenicillanic acid sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076646918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,6-Dibromopenicillanic acid sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90227466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,5R)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.564 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6,6-DIBROMOPENICILLANIC ACID SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KI73KUS8T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can IR spectroscopy be used to differentiate between 6,6-Dibromopenicillanic Acid S,S-Dioxide and its related compound, 6,6-Dibromopenicillanic Acid S-Oxide?
A1: Yes, IR spectroscopy can differentiate between these two compounds. The paper "Determination of 6,6-Dibromopenicillanic Acid S,S-Dioxide (Ia) and 6,6-Dibromopenicillanic Acid S-Oxide (Ib) in Mixture by IR Spectroscopy." [] specifically focuses on this topic. The research likely highlights unique spectral signatures for each compound, allowing for their identification and quantification in mixtures.
Q2: Are there alternative methods for debrominating 6,6-Dibromopenicillanic Acid S,S-Dioxide?
A2: The paper "PRELIMINARY COMPARISON BETWEEN DEBROMINATION METHODS OF 6,6-DIBROMOPENICILLANIC ACID S,S-DIOXIDE" [] directly addresses this question. While the abstract doesn't provide specifics, the research likely investigates and compares different debromination methods, exploring their efficiency, selectivity, and potential advantages or disadvantages.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




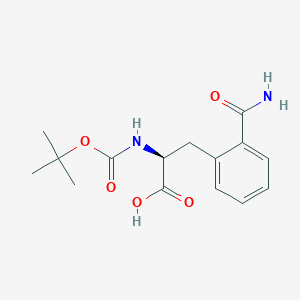
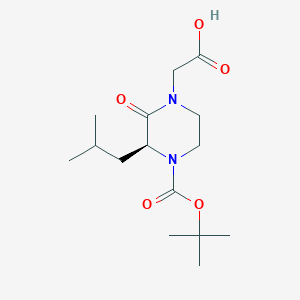
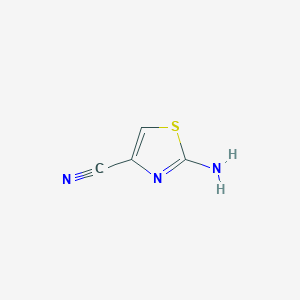
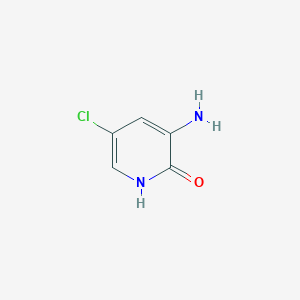

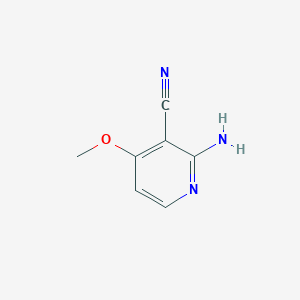


![[2,2'-Bipyridine]-4,4'-dicarbaldehyde](/img/structure/B113396.png)



